N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on various research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of furan derivatives with pyrimidine-based moieties. The structural formula can be represented as follows:
The presence of both furan and pyrimidine rings contributes to its pharmacological properties, allowing for interactions with various biological targets.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrimidine rings have been shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer), H1975 (non-small cell lung cancer), and HepG2 (liver cancer) cells. The IC50 values for these compounds often fall below 0.4 mM, indicating potent activity against mutant forms of the epidermal growth factor receptor (EGFR) .
Table 1: IC50 Values Against Various Cancer Cell Lines
Compound | Cell Line | IC50 (mM) |
---|---|---|
Compound A | A549 | 0.18 |
Compound B | H1975 | 0.22 |
Compound C | HepG2 | <0.4 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation and survival. Specifically, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression at the G2/M phase .
Antiviral Activity
In addition to anticancer properties, preliminary studies suggest that this compound may also have antiviral activity. Derivatives similar to this compound have been evaluated as inhibitors of SARS-CoV-2 main protease (Mpro), showing low cytotoxicity and promising inhibitory effects .
Table 2: Antiviral Activity Against SARS-CoV-2 Mpro
Compound | CC50 (μM) | Inhibition (%) |
---|---|---|
Compound D | >100 | 75% at 10 μM |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Pyrimidine Derivatives : A study synthesized pyrimidine-based compounds and evaluated their activity against mutant EGFRs. The results indicated that modifications at specific positions significantly enhanced their inhibitory potency .
- Antiviral Screening : Another investigation reported on the efficacy of furan derivatives against SARS-CoV-2 Mpro, highlighting their potential as non-peptidomimetic inhibitors with low cytotoxicity .
- Structure–Activity Relationship (SAR) : Research has also focused on understanding the SAR of these compounds to optimize their biological activity further. Key structural features contributing to enhanced activity include specific substitutions on the furan and pyrimidine rings .
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-15-6-11-13(19-9)17-8-18-14(11)22-7-12(20)16-5-10-3-2-4-21-10/h2-4,6,8H,5,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSXRURUHKWULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。